molecular formula C23H20N4O B254631 N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide

N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide

Cat. No. B254631
M. Wt: 368.4 g/mol
InChI Key: AJOISQOLXCYKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling proteins and ultimately inhibiting cell proliferation. It has been found to be highly specific for EGFR and does not affect other tyrosine kinases.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide has been shown to have significant anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been demonstrated to inhibit the growth of various types of cancer cells, including non-small cell lung cancer, breast cancer, and head and neck cancer. Additionally, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide is a highly specific and potent inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer cell signaling pathways. However, its low solubility and stability can pose challenges in experimental design and interpretation of results.

Future Directions

There are several potential future directions for the use of N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide in cancer research and treatment. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Additionally, further studies are needed to explore the potential of N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide in the treatment of other types of cancer, including those that are resistant to current therapies. Finally, the development of more stable and soluble analogs of N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide could improve its effectiveness as a therapeutic agent.

Synthesis Methods

N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide can be synthesized through a multi-step process involving the condensation of 4-methylbenzoyl chloride and 4-toluidine, followed by the reaction with 2-aminobenzoic acid and subsequent cyclization. The final product is purified through column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide has been widely used in scientific research for its ability to selectively inhibit EGFR tyrosine kinase activity, which plays a crucial role in the growth and survival of cancer cells. It has been shown to effectively block the downstream signaling pathways of EGFR, leading to cell cycle arrest and apoptosis in various cancer cell lines.

properties

Product Name

N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

4-(4-methylanilino)-N-(4-methylphenyl)quinazoline-2-carboxamide

InChI

InChI=1S/C23H20N4O/c1-15-7-11-17(12-8-15)24-21-19-5-3-4-6-20(19)26-22(27-21)23(28)25-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,25,28)(H,24,26,27)

InChI Key

AJOISQOLXCYKFT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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